N-(2,5-dimethylphenyl)thian-3-amine

Description

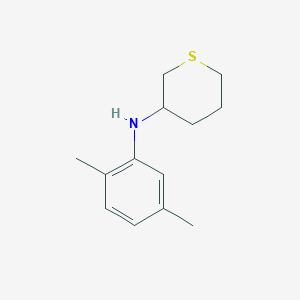

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)thian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-10-5-6-11(2)13(8-10)14-12-4-3-7-15-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKPLTYZUKYEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2CCCSC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Targets and Mechanisms of Action for N 2,5 Dimethylphenyl Thian 3 Amine

Identification of Putative Biological Target Classes and Ligand Binding Assessment

Based on the structural characteristics of N-(2,5-dimethylphenyl)thian-3-amine, several classes of biological targets can be postulated. The presence of an N-aryl group is a common feature in many biologically active compounds, suggesting potential interactions with receptors and enzymes that have binding pockets accommodating such moieties. The thian (tetrahydrothiopyran) ring, a sulfur-containing heterocycle, may also contribute to specific binding interactions.

Characterization of Molecular Binding Affinities and Selectivity Profiles

The binding affinity and selectivity of a compound are crucial determinants of its therapeutic potential and safety profile. For this compound, these properties would be influenced by the specific stereochemistry of the thian ring and the substitution pattern on the phenyl group.

Although specific binding affinity data for this compound is not documented, research on related N-aryl amine derivatives offers a comparative perspective. For example, studies on various N-aryl compounds have demonstrated a wide range of binding affinities for their respective targets, from nanomolar to micromolar concentrations. nih.gov The selectivity is often dependent on the precise fit of the ligand within the binding site, with small structural modifications leading to significant changes in the selectivity profile.

Phenotypic Screening and Associated Cellular Responses

Phenotypic screening, which assesses the effects of a compound on cell behavior without a preconceived target, is a powerful tool in drug discovery. Such screens could reveal unexpected activities for this compound.

Inhibition of Specific Enzyme Activities

The structural features of this compound suggest its potential as an enzyme inhibitor. The amine and the aromatic ring are functionalities commonly found in enzyme inhibitors.

A study on a structurally related compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated potent inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov This finding suggests that this compound might also exhibit anti-inflammatory properties through the inhibition of enzymes like 5-LOX. Other N-aryl derivatives have shown inhibitory activity against a variety of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the management of Alzheimer's disease. ijcce.ac.ir

| Compound | Target Enzyme | Activity | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase | Potent Inhibitor | nih.gov |

| Various N-aryl derivatives | Acetylcholinesterase, Butyrylcholinesterase | Inhibitory Activity | ijcce.ac.ir |

Modulation of Receptor Signaling Pathways

The N-aryl amine scaffold is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs). nih.govmdpi.com These receptors are involved in a vast array of physiological processes, and their modulation can lead to significant therapeutic effects.

For example, a compound with a similar tetrahydro-furanemethanamine core, tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, has been identified as a selective M1 muscarinic agonist. nih.gov Muscarinic receptors are a class of GPCRs that play crucial roles in the central and peripheral nervous systems. This suggests that this compound could potentially modulate GPCR signaling pathways, although its specific receptor targets would need to be determined experimentally.

Investigation of Mechanistic Pathways at the Subcellular and Molecular Levels

Understanding the mechanistic pathways of a compound at the subcellular and molecular levels is essential for elucidating its mode of action. For this compound, this would involve identifying its intracellular localization and its effects on specific signaling cascades.

Based on analogues, potential mechanisms could involve the modulation of intracellular signaling pathways downstream of receptor activation or enzyme inhibition. For instance, if the compound were to inhibit 5-LOX, it would lead to a decrease in the production of leukotrienes, thereby dampening inflammatory responses. nih.gov If it were to act as a muscarinic agonist, it would trigger a cascade of intracellular events mediated by G-proteins, leading to various cellular responses. nih.gov

Comparative Analysis of Biological Activity with Structural Analogues

A comparative analysis with structural analogues provides the most substantial, albeit indirect, evidence for the potential biological activities of this compound.

One class of relevant analogues is the N-aryl-1,2,3-triazole derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comresearchgate.net The N-aryl group in these compounds is critical for their interaction with biological targets.

Another relevant analogue, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline, has been identified as a potent tubulin polymerization inhibitor that targets the colchicine (B1669291) binding site. nih.gov This activity leads to cytotoxicity in various human tumor cell lines. Given the structural similarity of the N-aryl moiety, it is conceivable that this compound could exhibit similar antimitotic effects.

The table below summarizes the biological activities of some structural analogues, providing a basis for hypothesizing the potential activities of this compound.

| Structural Analogue | Biological Activity | Mechanism of Action | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Anti-inflammatory | 5-Lipoxygenase inhibitor | nih.gov |

| Tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine | Nootropic, Antiepileptic, Antidepressant | Selective M1 muscarinic agonist | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives | Anticancer | Tubulin polymerization inhibitor (colchicine site) | nih.gov |

| N-aryl-1,2,3-triazole derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Various, target-dependent | tandfonline.comresearchgate.net |

Computational and Theoretical Studies on N 2,5 Dimethylphenyl Thian 3 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for predicting the interaction between a ligand, such as N-(2,5-dimethylphenyl)thian-3-amine, and a target receptor.

Elucidation of Binding Poses and Interaction Networks

The primary goal of molecular docking is to determine the most likely binding pose of a ligand within a target's binding site. This involves sampling a large number of possible conformations and orientations of the ligand and evaluating the interactions for each. The resulting binding poses reveal the specific network of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. For this compound, identifying these interactions is crucial for understanding its potential biological activity or material properties. The process allows for a detailed visualization of how the dimethylphenyl and thian components of the molecule engage with the amino acid residues of a protein or the surface of a material. chemrxiv.org

Role of Force Fields and Scoring Functions in Docking Accuracy

The accuracy of molecular docking simulations is heavily dependent on the quality of the force fields and scoring functions used. nih.govfrontiersin.org

Force Fields: These are sets of parameters that describe the potential energy of a system of atoms. They define the bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions within the molecule and between the ligand and the target. nih.gov The choice of an appropriate force field, such as AMBER or CHARMm, is critical for accurately representing the molecular geometries and interaction energies. nih.govnih.gov

Scoring Functions: After generating a series of potential binding poses, scoring functions are used to rank them. nih.gov These functions estimate the binding affinity between the ligand and the target. They can be classified into three main types: force-field-based, empirical, and knowledge-based. nih.govresearchgate.net The selection of a suitable scoring function is vital for correctly identifying the most stable and likely binding mode from a pool of generated conformations. nih.gov The reliability of these functions directly impacts the predictive power of the docking simulation.

Table 1: Key Components of Molecular Docking Simulations

| Component | Description | Examples | Importance for this compound |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | AMBER, CHARMm, MMFF | Accurately models the intramolecular and intermolecular interactions of the compound. |

| Scoring Function | A mathematical function used to predict the binding affinity between a ligand and a target molecule. | GoldScore, ChemScore, AutoDock Vina | Ranks potential binding poses to identify the most likely and stable interaction mode. |

| Search Algorithm | An algorithm that explores the conformational space of the ligand within the target's binding site. | Genetic algorithms, Monte Carlo | Efficiently samples different orientations and conformations to find the optimal binding pose. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are essential for characterizing the intrinsic properties of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. arxiv.org For this compound, DFT is employed for:

Geometry Optimization: This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. cmu.edu This is crucial for understanding the molecule's shape and how it might interact with other molecules.

Conformational Analysis: Molecules can exist in different spatial arrangements of their atoms, known as conformers. DFT can be used to calculate the relative energies of different conformers of this compound, identifying the most stable ones and the energy barriers between them. mdpi.com This information is vital as the biological activity or material properties of a molecule can depend on its specific conformation.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT calculations. mdpi.comresearchgate.net

Application of Semi-Empirical Methods (e.g., RM1) for Preliminary Energetics and Structural Insights

Semi-empirical methods, such as RM1 (Recife Model 1), offer a computationally less expensive alternative to DFT for preliminary studies. nih.gov These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.de For this compound, RM1 can be used for:

Preliminary Energetics: Quickly estimating the heats of formation and relative energies of different isomers or conformers. scielo.br

Structural Insights: Providing initial geometries that can be further refined using more accurate methods like DFT. scielo.br

While not as precise as DFT, semi-empirical methods are valuable for high-throughput screening of large numbers of molecules or for obtaining initial insights into the structural and energetic properties of a compound. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and distribution of these orbitals are key to understanding a molecule's electronic properties and reactivity. mdpi.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

For this compound, the analysis of its frontier orbitals can predict its reactivity towards electrophiles and nucleophiles, its kinetic stability, and its potential role in charge transfer processes. researchgate.netdergipark.org.tr

Table 2: Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; relates to its nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; relates to its electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy; measures its tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy; measures its tendency to be reduced. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational dynamics of a molecule and can be used to calculate the binding free energy of a ligand to a protein, which is crucial in drug discovery. nih.gov

MD simulations for this compound would involve generating a starting 3D structure and placing it in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The system's behavior is then simulated over a period, often nanoseconds to microseconds, by solving Newton's equations of motion for the interacting particles. mdpi.commdpi.com The interactions between atoms are described by a set of parameters known as a force field (e.g., AMBER, GROMOS, OPLS). mdpi.com

The resulting trajectory provides insight into the molecule's flexibility, revealing the different shapes (conformers) it can adopt and the energy associated with each. This conformational landscape is critical for understanding how the molecule might interact with a biological target.

Binding Free Energy Calculations: To assess its potential as a drug candidate, the binding affinity of this compound to a target receptor would be calculated. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies from the simulation with continuum solvation models. nih.gov The calculation involves taking snapshots from the MD simulation of the protein-ligand complex and calculating various energy components. The final binding free energy (ΔG_bind) is an estimate of the strength of the interaction. nih.govmdpi.com

Interactive Table 1: Illustrative Conformational Analysis of this compound (Note: The data below is hypothetical and for illustrative purposes only, demonstrating typical outputs of a conformational search.)

| Conformer ID | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 55.2 | 0.00 | 65.1 |

| 2 | -54.8 | 0.45 | 30.2 |

| 3 | 175.6 | 2.10 | 4.7 |

Interactive Table 2: Illustrative Binding Free Energy Calculation for this compound with a Hypothetical Kinase Target (MM/GBSA) (Note: The data below is hypothetical and for illustrative purposes only.)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.7 |

| Electrostatic Energy (ΔE_elec) | -21.3 |

| Polar Solvation Energy (ΔG_pol) | 25.5 |

| Nonpolar Solvation Energy (ΔG_np) | -4.2 |

| Binding Free Energy (ΔG_bind) | -45.7 |

Non-Covalent Interaction (NCI) and Intermolecular Interaction Analyses for Weak Forces

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. jussieu.frnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular recognition, crystal packing, and biological function. jussieu.frharvard.edu

The NCI method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). jussieu.fr By plotting 's' against 'ρ', characteristic signatures of different interaction types emerge. These interactions can be visualized in 3D space as isosurfaces. The isosurfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing and destabilizing interactions. jussieu.fr

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

For this compound, NCI analysis could be applied to a dimer or a crystal structure to identify the key forces governing its self-assembly. It would reveal, for instance, N-H···S hydrogen bonds, π-stacking between the dimethylphenyl rings, or C-H···π interactions. rsc.org This provides a qualitative and quantitative understanding of the intermolecular forces at play. rsc.orgresearchgate.net

Interactive Table 3: Expected Non-Covalent Interactions in this compound Dimers (Note: This table is a hypothetical representation of potential interactions identifiable via NCI analysis.)

| Interaction Type | Description | Expected NCI Plot Feature |

| Hydrogen Bond | Between the amine (N-H) proton and the sulfur (S) lone pair of another molecule. | Blue isosurface between N-H and S. |

| π-Stacking | Parallel stacking of the dimethylphenyl rings. | Broad, green isosurface between the rings. |

| C-H···π Interaction | Interaction of a methyl C-H with the π-system of an adjacent phenyl ring. | Small green patch between the C-H and the ring. |

| van der Waals | General attractive forces between molecular surfaces. | Large, green isosurfaces covering contact areas. |

| Steric Repulsion | Clash between methyl groups or between rings if unfavorably oriented. | Red isosurface in the sterically hindered region. |

Theoretical Spectroscopy to Complement Experimental Characterization

Theoretical calculations, particularly those using Density Functional Theory (DFT), are routinely used to predict spectroscopic properties. researchgate.netresearchgate.net These predictions serve as a powerful aid in the interpretation of experimental spectra, helping to assign signals and confirm molecular structures. researchgate.net

Prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach implemented within DFT. researchgate.net The calculation provides the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org While there can be systematic errors, a linear correlation is often observed between the calculated and experimental shifts, allowing for accurate predictions after applying a scaling factor. ufv.br

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. osti.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., N-H stretch, C=C bend). utdallas.edu Due to the neglect of anharmonicity and other approximations in the calculations, the predicted frequencies are typically higher than the experimental ones. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. vscht.cz The calculated intensities also help in identifying which peaks are expected to be prominent in the experimental spectrum. utdallas.edu

Interactive Table 4: Illustrative Comparison of Experimental and Theoretical ¹H and ¹³C NMR Shifts (in ppm) for this compound (Note: The data below is hypothetical and for illustrative purposes only. Atom numbering is arbitrary.)

| Atom | Theoretical Shift (ppm) | Scaled Theoretical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| H (N-H) | 3.85 | 3.62 | 3.65 |

| H (C-H, Phenyl) | 7.42 | 7.01 | 7.03 |

| C (Phenyl, C-N) | 148.2 | 145.5 | 145.3 |

| C (Thian, C-N) | 55.1 | 53.8 | 54.0 |

| C (Methyl) | 20.9 | 20.2 | 20.4 |

Interactive Table 5: Illustrative Comparison of Experimental and Theoretical IR Frequencies (in cm⁻¹) for this compound (Note: The data below is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3510 | 3370 | 3368 |

| Aromatic C-H Stretch | 3185 | 3058 | 3055 |

| Aliphatic C-H Stretch | 3040 | 2918 | 2920 |

| C-N Stretch | 1325 | 1272 | 1275 |

Research Applications and Future Perspectives of N 2,5 Dimethylphenyl Thian 3 Amine Research

Development of N-(2,5-dimethylphenyl)thian-3-amine as a Chemical Probe for Biological Pathways

While direct research on this compound as a chemical probe is not extensively documented in publicly available literature, the broader class of N-aryl cyclic amines, to which it belongs, holds significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs present in this compound suggest several potential avenues for its development as such a tool.

The N-aryl amine scaffold is a common feature in many biologically active molecules and approved drugs, often interacting with specific biological targets. mdpi.com For instance, derivatives of N-aryl-substituted pyrrolidines are found in various bioactive substances and pharmaceuticals. mdpi.com The synthesis of such compounds is an active area of research, with methods like iridium-catalyzed reductive amination being developed for their efficient construction. mdpi.com This highlights the general interest in N-aryl cyclic amines for their potential biological activities.

Furthermore, the thian (tetrahydrothiopyran) ring, a sulfur-containing heterocycle, can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its function as a chemical probe. The development of fluorescently labeled versions of related structures, such as thiazolidinone and quinazolinone, has been pursued to investigate antibiotic resistance at a molecular level, demonstrating a strategy that could be adapted for this compound. whiterose.ac.uk

To develop this compound as a chemical probe, future research would need to focus on identifying its specific biological targets. This would involve screening the compound against various assays to determine its bioactivity. Once a target is identified, structure-activity relationship (SAR) studies would be essential to optimize its potency and selectivity.

Exploration of Derivatives for Academic Applications in Materials Science or Catalyst Design

The structural framework of this compound offers intriguing possibilities for the design of novel materials and catalysts. The N-aryl amine moiety is a key component in various functional materials and catalytic systems.

In materials science, N-aryl amines are precursors to a wide range of functional molecules, including dyes and materials with specific optical properties. mdpi.com The synthesis of N-aryl azacycles is a field of significant interest due to their diverse applications. mdpi.com The dimethylphenyl group in this compound could be further functionalized to tune the electronic and photophysical properties of resulting materials.

In the realm of catalysis, N-aryl amines and their derivatives can act as ligands for transition metals, forming complexes with catalytic activity. For example, pyridylidene amines and amides have been shown to be donor-flexible ligands in catalysis. acs.org The nitrogen and sulfur atoms in the this compound structure could potentially coordinate with metal centers, creating novel catalysts for various organic transformations. Research into the oxidative coupling of amines and the use of amine derivatives in catalysis showcases the broad potential of this class of compounds. researchgate.net The development of catalysts for reactions like the Lemieux-Jones oxidation of alkenes has demonstrated the high activity that can be achieved with appropriately designed amine-based ligands. acs.org

Future exploration in this area would involve synthesizing derivatives of this compound with varied substituents on the phenyl ring and the thian ring. These derivatives could then be investigated for their properties in materials science applications, such as organic light-emitting diodes (OLEDs) or as components of conductive polymers. In catalysis, these derivatives could be tested as ligands in a range of transition-metal-catalyzed reactions, including cross-coupling reactions and oxidation catalysis. acs.orgresearchgate.net

Integration of Advanced Cheminformatics and Machine Learning Approaches for Rational Design of N-Aryl Amine Analogues

The rational design of N-aryl amine analogues with desired properties can be significantly accelerated through the integration of advanced cheminformatics and machine learning (ML) techniques. nih.gov These computational approaches are revolutionizing drug discovery and materials science by enabling the prediction of molecular properties and activities, thus guiding synthetic efforts towards the most promising candidates. mdpi.comfrontiersin.org

Cheminformatics tools can be used to analyze the chemical space of N-aryl amines, identifying key structural features that correlate with specific biological activities or material properties. acs.org For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity of new analogues based on their molecular descriptors. mdpi.com Machine learning algorithms, such as artificial neural networks and support vector machines, can be trained on existing data to build predictive models for a wide range of properties, from antibacterial activity to catalytic efficiency. nih.govfrontiersin.org

The application of ML in antibiotic design has already shown promise in identifying modifications that enhance the activity of compounds against Gram-negative bacteria. nih.gov Similar approaches could be applied to design analogues of this compound with improved biological profiles. In materials science, ML can guide the design of molecules with specific electronic or optical properties.

A typical workflow for the rational design of N-aryl amine analogues would involve:

Data Collection: Compiling a dataset of known N-aryl amines with their measured biological activities or material properties.

Descriptor Calculation: Generating a set of molecular descriptors for each compound in the dataset.

Model Building: Using machine learning algorithms to build a predictive model that relates the descriptors to the property of interest.

Virtual Screening: Using the trained model to predict the properties of a large library of virtual N-aryl amine analogues.

Synthesis and Testing: Synthesizing and experimentally testing the most promising candidates identified through virtual screening to validate the model's predictions.

The synergy between high-throughput experimentation (HTE) and ML offers a powerful paradigm for accelerating the discovery of new functional molecules. chemrxiv.org

Outlook on Future Research Directions in N-Aryl Cyclic Amine Chemistry and Biology

The field of N-aryl cyclic amine chemistry and biology is poised for significant advancements, driven by the development of novel synthetic methodologies, a deeper understanding of their biological roles, and the application of cutting-edge computational tools.

Key future research directions include:

Development of Novel Synthetic Methods: The efficient and stereoselective synthesis of N-aryl cyclic amines remains a critical area of research. mdpi.commdpi.com New catalytic systems and reaction pathways will enable access to a wider diversity of molecular architectures.

Exploration of Biological Space: A systematic exploration of the biological activities of N-aryl cyclic amines is needed. This includes screening against a broad range of biological targets to uncover new therapeutic applications. The study of derivatives of related compounds, such as N-2,5-dimethylphenylthioureido acids, has already shown promise for developing new antimicrobial agents. researchgate.netnih.gov

Understanding Structure-Activity Relationships: Detailed SAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of bioactive N-aryl cyclic amines. acs.org

Application in Materials Science: The unique electronic and structural properties of N-aryl cyclic amines make them attractive candidates for the development of new organic materials with applications in electronics and photonics. mdpi.com

Advancements in Catalysis: The design of novel N-aryl cyclic amine-based ligands will continue to drive innovation in transition-metal catalysis, leading to more efficient and selective chemical transformations. acs.org

The convergence of synthetic chemistry, chemical biology, materials science, and computational science will undoubtedly unlock the full potential of N-aryl cyclic amines in the years to come.

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)thian-3-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2,5-dimethylaniline with thian-3-amine derivatives under reflux in solvents like ethanol or dichloromethane, often with catalysts such as sodium hydroxide. Key parameters for optimization include temperature (70–90°C), solvent polarity, and stoichiometric ratios of precursors to minimize side products. Reaction progress is monitored via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are used to validate the molecular structure?

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines structural models, and ORTEP-3 generates graphical representations .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Advanced Research Questions

Q. How does isomerism in related thian-3-amine derivatives influence synthesis and biological activity?

Structural isomers (e.g., positional variations in methyl or sulfur groups) alter electronic properties and steric hindrance, affecting reactivity and target binding. For example, N-(3-fluoro-2-methylphenyl)thian-4-amine exhibits distinct pharmacokinetics compared to non-fluorinated analogs due to enhanced electronegativity. Isomer separation requires chiral chromatography or recrystallization .

Q. What computational strategies predict biological activity and binding mechanisms?

Molecular docking (AutoDock, Schrödinger Suite) models interactions with targets like enzymes or receptors. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. MD simulations assess stability of ligand-target complexes over time .

Q. How can conflicting data in biological activity studies be resolved?

Contradictions in IC₅₀ values or efficacy may arise from assay variability (e.g., cell line differences, concentration ranges). Standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation (e.g., SPR for binding affinity) mitigate discrepancies. Meta-analyses of dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) are critical .

Q. What methodologies optimize reaction yields for scale-up?

Design of Experiments (DoE) evaluates factors like temperature, solvent volume, and catalyst loading. Microwave-assisted synthesis reduces reaction times, while flow chemistry enhances reproducibility. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

Q. How are crystallographic software tools (e.g., SHELX, ORTEP) applied to resolve complex structures?

SHELXL refines atomic coordinates using least-squares minimization against diffraction data. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks. Validation tools (e.g., PLATON) check for errors in symmetry or occupancy .

Q. What strategies design derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies guide substitutions:

- Electron-withdrawing groups (e.g., -F, -NO₂) improve membrane permeability.

- Spirocyclic or fused rings (e.g., thiazolopyrimidine cores) enhance target specificity.

- Prodrug modifications (e.g., esterification) increase bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.